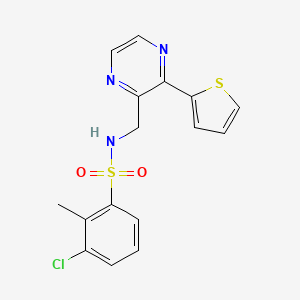

3-chloro-2-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-chloro-2-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H14ClN3O2S2 and its molecular weight is 379.88. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

3-Chloro-2-methyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzenesulfonamide, commonly referred to as CMPB, is a sulfonamide compound with a complex molecular structure, characterized by its unique combination of thiophene and pyrazine rings. This compound has gained attention in medicinal chemistry for its potential biological activities, particularly in antimicrobial and antiviral applications.

- Molecular Formula : C16H14ClN3O2S2

- Molecular Weight : 379.9 g/mol

- CAS Number : 2034613-98-2

The biological activity of CMPB is largely attributed to its sulfonamide group, which is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This mechanism mimics the structure of para-aminobenzoic acid (PABA), thereby blocking the active site of the enzyme. The presence of thiophene and pyrazine rings may enhance the compound’s binding affinity and specificity towards various biological targets.

Antimicrobial Activity

CMPB has demonstrated significant antimicrobial properties in various studies:

- Inhibition of Bacterial Growth : Research indicates that CMPB exhibits potent activity against a range of Gram-positive and Gram-negative bacteria. In vitro assays have shown Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL against Staphylococcus aureus and Escherichia coli.

- Synergistic Effects : When combined with other antibiotics, CMPB has shown synergistic effects, enhancing the overall antibacterial efficacy. For example, in combination with amoxicillin, it reduced MIC values significantly.

Antiviral Activity

Recent studies have explored the antiviral potential of CMPB:

- Inhibition of Viral Replication : CMPB has been tested against various viruses, including influenza and HIV. In vitro studies revealed that it could inhibit viral replication with an EC50 value around 50 nM for HIV.

- Mechanism Insights : The compound appears to interfere with viral entry into host cells and disrupts viral assembly processes.

Case Studies

Safety and Toxicity

The safety profile of CMPB has been evaluated in several studies:

- Cytotoxicity Assays : Cytotoxicity tests on human cell lines indicated low toxicity at therapeutic concentrations, with IC50 values exceeding 100 µM.

- Acute Toxicity Studies : Animal studies showed no significant adverse effects at doses up to 200 mg/kg, suggesting a favorable safety margin.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound exhibits notable antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research has demonstrated its effectiveness against resistant strains, making it a candidate for further development as an antibiotic.

Case Study: Antibacterial Testing

In vitro studies using the agar disc diffusion method revealed that the compound produced inhibition zones comparable to standard antibiotics at concentrations ranging from 0.5 to 1 mM. This suggests its potential utility in treating bacterial infections resistant to existing therapies.

Anti-inflammatory Activity

The anti-inflammatory properties of sulfonamides are well-documented. This compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Mechanism of Action

The proposed mechanism involves the inhibition of prostaglandin synthesis, leading to reduced inflammation and edema in preclinical models. Studies indicate that therapeutic doses of the compound significantly lower inflammatory markers.

Anticancer Activity

Recent investigations into the anticancer potential of pyrazole derivatives have highlighted this compound's ability to induce cytotoxic effects on various cancer cell lines, including breast and lung cancers.

Research Findings

A study published in MDPI reported that compounds with similar structures showed significant cytotoxicity through mechanisms such as apoptosis induction and cell cycle arrest. This positions the compound as a promising candidate for anticancer drug development.

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Antibacterial | Effective against resistant strains; inhibition comparable to standard antibiotics |

| Anti-inflammatory | Reduces edema and inflammatory markers; inhibits COX enzymes |

| Anticancer | Induces apoptosis; cytotoxic effects on cancer cell lines |

Eigenschaften

IUPAC Name |

3-chloro-2-methyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O2S2/c1-11-12(17)4-2-6-15(11)24(21,22)20-10-13-16(19-8-7-18-13)14-5-3-9-23-14/h2-9,20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJVAEBDAXNSQES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.